molecular formula C17H19ClN4O2 B2810828 N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide CAS No. 1797755-28-2

N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

Katalognummer B2810828
CAS-Nummer: 1797755-28-2
Molekulargewicht: 346.82
InChI-Schlüssel: KRFKUSAGZGUBAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, commonly known as CP-122,721, is a synthetic compound that belongs to the class of piperidine carboxamides. It is a potent and selective antagonist of the neuropeptide Y (NPY) Y1 receptor, which plays a crucial role in regulating various physiological functions such as appetite, energy metabolism, and stress response. CP-122,721 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of obesity, diabetes, and anxiety disorders.

Wirkmechanismus

CP-122,721 acts as a selective antagonist of the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor, which is widely expressed in the central nervous system and peripheral tissues. N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a potent orexigenic peptide that stimulates food intake and energy storage by activating the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor. CP-122,721 blocks the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor, leading to a reduction in food intake, body weight, and fat mass. CP-122,721 also improves glucose tolerance and insulin sensitivity by reducing insulin resistance in peripheral tissues.
Biochemical and Physiological Effects
CP-122,721 has several biochemical and physiological effects, including a reduction in food intake, body weight, and fat mass. It also improves glucose tolerance and insulin sensitivity by reducing insulin resistance in peripheral tissues. CP-122,721 has anxiolytic effects in rats, suggesting its potential use in the treatment of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using CP-122,721 in lab experiments are its high selectivity and potency as an N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor antagonist. It also has a well-defined mechanism of action, making it an ideal tool for studying the role of the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor in regulating appetite, energy metabolism, and stress response. The limitations of using CP-122,721 in lab experiments are its relatively high cost and limited availability. It also has poor solubility in water, which may limit its use in certain experimental settings.

Zukünftige Richtungen

CP-122,721 has several potential future directions in the field of drug discovery and development. It may be used as a lead compound for the development of novel N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor antagonists with improved pharmacological properties, such as increased selectivity and bioavailability. CP-122,721 may also be used in combination with other drugs for the treatment of obesity, diabetes, and anxiety disorders. Additionally, CP-122,721 may be used to study the role of the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor in other physiological functions, such as cardiovascular function and bone metabolism.

Synthesemethoden

CP-122,721 can be synthesized using various methods, but the most commonly used method involves the reaction of 4-chlorobenzylamine with 3-pyridazinol in the presence of triethylamine and carbon disulfide to form 4-(pyridazin-3-yloxy)benzyl isothiocyanate. The isothiocyanate is then reacted with piperidine-1-carboxylic acid to form the final product, CP-122,721.

Wissenschaftliche Forschungsanwendungen

CP-122,721 has been extensively studied in animal models to evaluate its potential therapeutic applications. It has been shown to reduce food intake and body weight in obese rats by blocking the N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Y1 receptor, which is known to stimulate appetite and increase food intake. CP-122,721 has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice, indicating its potential use in the treatment of type 2 diabetes. Additionally, CP-122,721 has been shown to have anxiolytic effects in rats, suggesting its potential use in the treatment of anxiety disorders.

Eigenschaften

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-pyridazin-3-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-14-5-3-13(4-6-14)12-19-17(23)22-10-7-15(8-11-22)24-16-2-1-9-20-21-16/h1-6,9,15H,7-8,10-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFKUSAGZGUBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.